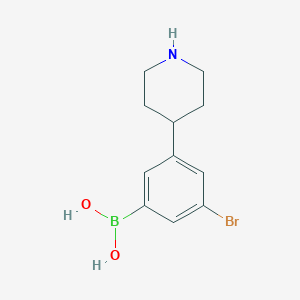
(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The phenyl ring is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide.
Piperidine Substitution: The brominated phenyl compound undergoes a nucleophilic substitution reaction with piperidine to introduce the piperidin-4-yl group.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
化学反应分析
Types of Reactions
(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid largely depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The piperidine ring can enhance the compound’s binding affinity to certain molecular targets, making it useful in medicinal chemistry.
相似化合物的比较
Similar Compounds
(4-Bromophenyl)boronic acid: Lacks the piperidine ring, making it less versatile in certain applications.
(3-Bromopyridin-5-yl)boronic acid: Contains a pyridine ring instead of a phenyl ring, which can alter its reactivity and binding properties.
(4-Bromo-3-pyridyl)boronic acid: Similar to (3-Bromopyridin-5-yl)boronic acid but with different substitution patterns.
Uniqueness
(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a piperidine ring on the phenyl ring. This combination provides a unique set of reactivity and binding properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H15BBrNO2 |
|---|---|
分子量 |
283.96 g/mol |
IUPAC 名称 |
(3-bromo-5-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BBrNO2/c13-11-6-9(5-10(7-11)12(15)16)8-1-3-14-4-2-8/h5-8,14-16H,1-4H2 |
InChI 键 |
LYVQIRMZOUQADZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)Br)C2CCNCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)

![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)
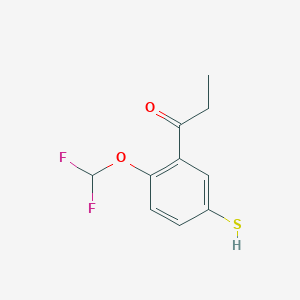
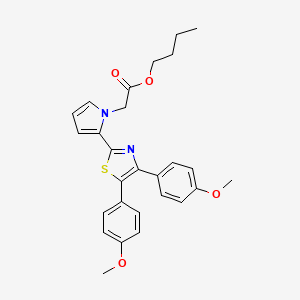
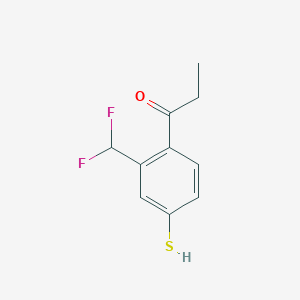
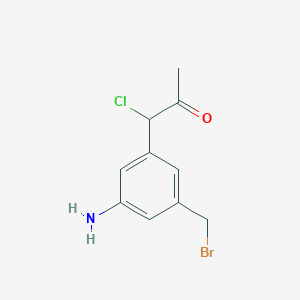
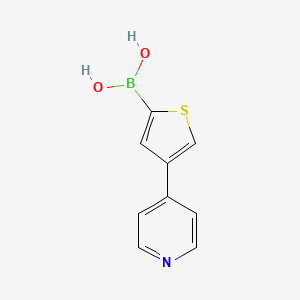
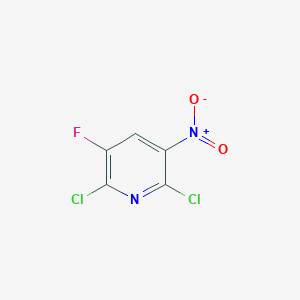
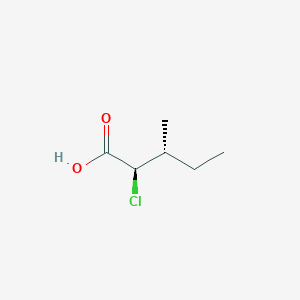
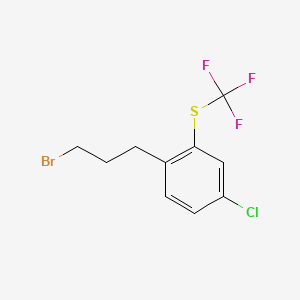
![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)
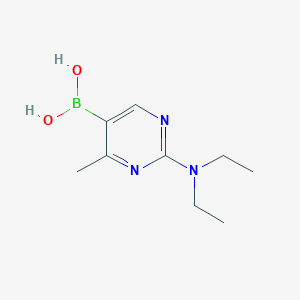
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)
